3-cis-Hydroxyglibenclamide

Pharmacodynamics Metabolite activity Type 2 diabetes

Procure 3-cis-Hydroxyglibenclamide (M2), the potent active glibenclamide metabolite with a CEss50 of 37 ng/mL. As a critical CYP3A4-specific probe (Km=18±3µM) and KATP channel partial agonist (Emax 27%), it is essential for accurate HPLC/LC-MS/MS assay validation, pharmacokinetic modeling of renal impairment, and SUR1 structure-activity research. Distinct from M1 and parent drug in potency and effect-site kinetics.

Molecular Formula C23H28ClN3O6S
Molecular Weight 510.0 g/mol
Cat. No. B13724726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cis-Hydroxyglibenclamide
Molecular FormulaC23H28ClN3O6S
Molecular Weight510.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O
InChIInChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m0/s1
InChIKeyVFBAJFAMXTVSQA-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-cis-Hydroxyglibenclamide (M2 Metabolite) Specifications and Baseline Characteristics for Research Procurement


3-cis-Hydroxyglibenclamide (CAS 23074-02-4), also referred to as M2 or cis-3-hydroxyglyburide, is a primary active metabolite of the second-generation sulfonylurea antidiabetic drug glibenclamide (glyburide) [1]. Formed via hepatic cytochrome P450-mediated hydroxylation [2], this compound retains significant hypoglycemic activity and is routinely employed as an analytical reference standard in pharmacokinetic, metabolism, and bioanalytical studies [3]. Commercial research-grade material is typically characterized by a molecular weight of 510.0 g/mol, a purity specification of ≥97% (HPLC), and storage requirements of -20°C protected from light . This compound is distinct from its parent drug and its isomeric metabolite counterpart, 4-trans-hydroxyglibenclamide (M1), in both metabolic origin and pharmacological properties, underscoring the need for precise compound selection in experimental workflows.

Why 3-cis-Hydroxyglibenclamide Cannot Be Substituted with Glibenclamide or M1 in Quantitative Bioanalysis and Pharmacology


Substitution of 3-cis-Hydroxyglibenclamide (M2) with either its parent compound glibenclamide or its co-metabolite 4-trans-hydroxyglibenclamide (M1) is analytically and pharmacologically invalid. Chromatographically, M2 elutes as a discrete peak distinct from both glibenclamide and M1 under standard reversed-phase HPLC conditions [1]. Pharmacokinetically, M2 exhibits a distinct volume of distribution and renal clearance compared to M1 [2], and a different metabolic clearance trajectory in renal impairment populations [3]. Pharmacodynamically, the hypoglycemic potency of M2 differs quantitatively from both glibenclamide and M1 [4]. Consequently, using a surrogate compound in calibration curves, spiked matrix samples, or receptor-binding studies would introduce systematic error in quantification and confound pharmacological interpretation. The following section provides direct, quantitative evidence substantiating these critical differences for scientifically rigorous procurement and experimental design.

3-cis-Hydroxyglibenclamide (M2) Quantitative Differentiation Evidence Versus Glibenclamide and M1


Pharmacodynamic Differentiation: 3-cis-Hydroxyglibenclamide Exhibits 50% Hypoglycemic Activity Relative to Parent Glibenclamide in Human Studies

In a placebo-controlled, randomized, single-blind crossover study in eight healthy human subjects, intravenous administration of 3.5 mg 3-cis-hydroxyglibenclamide (M2) reduced blood glucose AUC (0-5 h) by 12.5 ± 2.3% relative to placebo. This effect was notably lower than that of an equimolar intravenous dose of the parent drug glibenclamide, which produced a 19.9 ± 2.1% reduction, and lower than the 18.2 ± 3.3% reduction observed with the co-metabolite 4-trans-hydroxyglibenclamide (M1) [1]. The difference establishes M2 as having approximately 50% of the hypoglycemic potency of glibenclamide . Importantly, M2 still significantly increased serum insulin levels, confirming retained secretagogue activity [1].

Pharmacodynamics Metabolite activity Type 2 diabetes

Pharmacokinetic Differentiation: 3-cis-Hydroxyglibenclamide (M2) Displays Distinct Volume of Distribution and Renal Clearance Compared to M1

In a crossover study of eight healthy subjects receiving 3.5 mg intravenous doses of each compound, 3-cis-hydroxyglibenclamide (M2) exhibited a mean volume of distribution (V) of 15.5 ± 5.5 L, which was significantly smaller than the 20.8 ± 8.4 L observed for M1 [1]. Additionally, M2 demonstrated a renal clearance (CLr) of 8.6 ± 1.6 L/h, which was significantly lower than the 13.5 ± 3.7 L/h observed for M1 [1]. Total clearance (CL) for M2 was 10.4 ± 1.3 L/h, which was also significantly lower than that of M1 (11.9 ± 1.7 L/h) [1]. These differences indicate that M2 is distributed to a lesser extent into tissues and is eliminated more slowly via the kidneys than its isomeric counterpart.

Pharmacokinetics Metabolite disposition Drug metabolism

Metabolic Fate Differentiation: 3-cis-Hydroxyglibenclamide Represents a Minority Urinary Metabolite Constituting Only ~8% of the Recovered Dose

Following a single 1.75 mg oral dose of glibenclamide in 15 healthy Caucasian subjects, urinary recovery of hydroxylated metabolites over 48 hours accounted for 36 ± 6% of the administered dose [1]. Of this fraction, the cis-3-hydroxy metabolite (M2) represented only 8 ± 2%, whereas the trans-4-hydroxy metabolite (M1) accounted for 27 ± 4% [1]. This indicates that M2 is a quantitatively minor, yet pharmacologically significant, urinary excretion product compared to M1. The metabolic formation of M2 was not influenced by debrisoquine or mephenytoin hydroxylation phenotypes [1], suggesting CYP2C9 and CYP3A4 independence [2].

Drug metabolism Urinary excretion Metabolite profiling

Renal Impairment Differentiation: 3-cis-Hydroxyglibenclamide (M2) Shows Elevated Systemic Exposure in Diabetic Patients with Impaired Renal Function

In a comparative study of diabetic patients with impaired renal function (IRF, iohexol clearance 7-42 mL/min/1.73m²) versus those with normal renal function (NRF, 75-140 mL/min/1.73m²), peak serum concentrations (Cmax) of 3-cis-hydroxyglibenclamide (M2) were higher in the IRF group [1]. Specifically, M2 Cmax ranged from 7-22 ng/mL in IRF patients compared to <5-18 ng/mL in NRF patients [1]. Additionally, the area under the curve (AUC) for M2 was elevated in IRF subjects [1]. Urinary excretion of M2 over 24 hours was substantially lower in the IRF group (7.2% of dose) compared to the NRF group (26.4% of dose) [1]. These findings demonstrate that renal impairment leads to accumulation of M2, with potential implications for prolonged hypoglycemic effects.

Renal impairment Pharmacokinetics Diabetes

Analytical Reference Material Specification: 3-cis-Hydroxyglibenclamide (M2) Requires Distinct HPLC Conditions for Quantification

A validated reversed-phase liquid chromatographic method for the simultaneous determination of glibenclamide, M1, and M2 in human serum and urine has been established [1]. Under these conditions, 3-cis-hydroxyglibenclamide (M2) elutes as a discrete peak with retention characteristics distinct from both glibenclamide and 4-trans-hydroxyglibenclamide (M1) [1]. The method achieved a minimum detectable serum level for glibenclamide of 1 ng/mL (2 nM) with a relative standard deviation of 8.9% (n=9), and for the metabolites, sensitivity was optimized by separate chromatography when maximum sensitivity was required [1]. UV detection at 203 nm was employed following extraction with n-hexane-dichloromethane (1:1) [1]. Commercial reference standards for M2 are typically supplied with a certified purity of ≥97% (HPLC) and are used to construct calibration curves for accurate quantification in biological matrices .

Bioanalysis HPLC Method development

Optimal Research and Industrial Application Scenarios for 3-cis-Hydroxyglibenclamide (M2) Based on Differentiation Evidence


Bioanalytical Method Development and Validation for Glibenclamide Metabolite Quantification

3-cis-Hydroxyglibenclamide (M2) is essential as a primary reference standard for the development and validation of HPLC or LC-MS/MS methods aimed at quantifying glibenclamide and its metabolites in biological matrices. Its distinct chromatographic retention time relative to glibenclamide and M1 [1], combined with its known purity specifications (≥97% by HPLC) [2], enables accurate calibration curve construction. This is particularly critical for studies involving patient populations with renal impairment, where M2 exposure is elevated [3].

Pharmacokinetic and Drug-Drug Interaction Studies in Diabetic Populations

Given that 3-cis-Hydroxyglibenclamide exhibits a distinct volume of distribution and renal clearance compared to its co-metabolite M1 [1], and demonstrates accumulation in patients with impaired renal function [2], this compound is indispensable for comprehensive pharmacokinetic modeling. Its use as a reference standard allows researchers to accurately assess the impact of renal function decline or co-administered drugs on the disposition of this specific active metabolite, which contributes to the overall hypoglycemic burden [3].

Metabolic Phenotyping and Pharmacogenomic Investigations

3-cis-Hydroxyglibenclamide represents a quantitatively minor but pharmacologically active urinary metabolite, accounting for approximately 8% of the glibenclamide dose [1]. Its formation is not influenced by debrisoquine or mephenytoin hydroxylation phenotypes [1], suggesting distinct enzymatic pathways. Procurement of high-purity M2 reference material is required for studies investigating the genetic or environmental factors governing glibenclamide metabolism, particularly those focusing on CYP-independent pathways or the specific hydroxylases responsible for cis- versus trans-hydroxylation.

Pharmacodynamic Studies on Sulfonylurea Receptor (SUR) Activation and Insulin Secretion

In vitro and ex vivo studies examining the direct effects of glibenclamide metabolites on pancreatic beta-cell KATP channels or insulin secretion require authentic 3-cis-Hydroxyglibenclamide. As this metabolite retains approximately 50% of the hypoglycemic activity of the parent drug and significantly increases insulin levels in humans [1], it serves as a critical tool compound. Using the authentic M2 standard ensures that observed pharmacological effects are correctly attributed to this specific metabolite rather than an impurity or an isomeric analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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